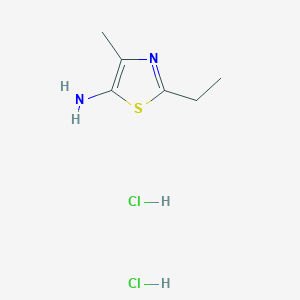
2-エチル-4-メチル-1,3-チアゾール-5-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C7H12N2S.2HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
科学的研究の応用
2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:
作用機序
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride. For instance, the solubility of this compound in various solvents suggests that its action and stability may be influenced by the solvent environment.
生化学分析
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Molecules containing a thiazole ring, when entering physiological systems, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a molecular weight of 230.18 and is stored at temperatures between 2 and 8 degrees Celsius .
Dosage Effects in Animal Models
It is known that thiazole derivatives have been studied for their diverse biological activities .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
準備方法
The synthesis of 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylthiazole with an amine source under acidic conditions to form the desired amine derivative. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce alkyl or acyl groups at specific positions on the ring .
類似化合物との比較
2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride can be compared with other thiazole derivatives such as:
2-Amino-4-methylthiazole: Similar in structure but lacks the ethyl group at the 2-position.
4-Methyl-5-thiazolecarboxylic acid: Contains a carboxylic acid group instead of an amine group.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with a complex structure and essential biological functions.
The uniqueness of 2-Ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thiazole ring can enhance its lipophilicity and ability to interact with biological targets .
特性
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-3-5-8-4(2)6(7)9-5;;/h3,7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYJDDELDYMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607316-02-8 |
Source


|
| Record name | 2-ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)


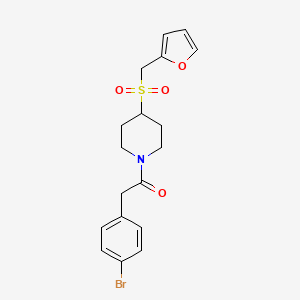


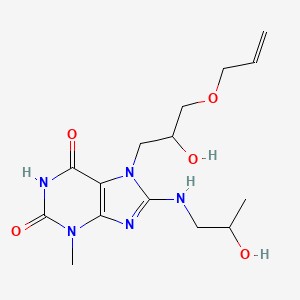
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2405226.png)
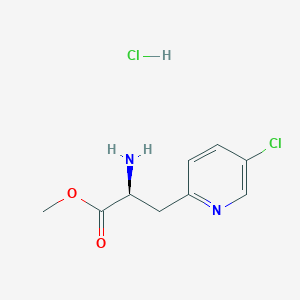
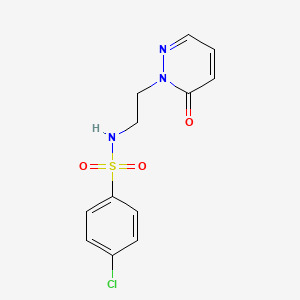
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)
